N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Formation of the Sulfonamide Group: This involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Final Assembly: The final step involves linking the pyrazole-furan intermediate with the sulfonamide-acetamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Pyrazolines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug discovery.
Medicine
Diagnostics: Could be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide: can be compared to other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Pyrazole Derivatives: Compounds like celecoxib, which also contain a pyrazole ring, can be compared in terms of their biological activity and binding properties.
Uniqueness
Structural Complexity: The combination of a furan ring, pyrazole ring, and sulfonamide group in a single molecule is relatively unique, providing a diverse range of chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-16(22(2,19)20)10-13(18)14-5-6-17-9-11(8-15-17)12-4-3-7-21-12/h3-4,7-9H,5-6,10H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBXKGWSLGPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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